molecular formula C21H25N5 B2371398 2-methyl-8-(4-methylpiperazin-1-yl)-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine CAS No. 899395-69-8

2-methyl-8-(4-methylpiperazin-1-yl)-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine

Cat. No.: B2371398
CAS No.: 899395-69-8
M. Wt: 347.466
InChI Key: ZYUFUODSUMXJOM-UHFFFAOYSA-N
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Description

2-methyl-8-(4-methylpiperazin-1-yl)-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C21H25N5 and its molecular weight is 347.466. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Anticancer and Anti-inflammatory Agents

Pyrazolopyrimidines, including derivatives similar to the specified chemical, have been studied for their potential as anticancer and anti-5-lipoxygenase agents. These compounds have demonstrated cytotoxic activities against specific cancer cell lines and inhibitory effects on the 5-lipoxygenase enzyme, which is significant in the field of cancer and inflammatory diseases research (Rahmouni et al., 2016).

Nonsteroidal Antiinflammatory Drugs

The pyrazolopyrimidine structure has been explored for developing nonsteroidal antiinflammatory drugs (NSAIDs). These compounds, including 2-phenylpyrazolo[1,5-a]pyrimidin-7-ones, have been found effective in reducing inflammation without causing ulcerogenic activity, which is common in traditional NSAIDs (Auzzi et al., 1983).

Alpha 1-Adrenoceptor Antagonists

Arylpiperazines, structurally related to the mentioned compound, have been identified as alpha 1-adrenoceptor antagonists. These compounds have potential applications in treating conditions related to the human lower urinary tract, demonstrating selectivity and affinity for alpha 1-AR subtypes (Elworthy et al., 1997).

Imaging Agents in Neuroinflammation

Derivatives of pyrazolopyrimidines have been synthesized for potential use as PET imaging agents. These compounds can be used for imaging the IRAK4 enzyme in neuroinflammation, contributing to the understanding and treatment of neurological disorders (Wang et al., 2018).

Synthesis of Heterocyclic Compounds

Pyrazolopyrimidines have been a focus in the synthesis of novel heterocyclic compounds. These syntheses contribute to the development of new pharmacologically active compounds with various potential therapeutic applications (Quiroga et al., 2008).

COX Inhibition and Anti-inflammatory Evaluation

Pyrazolopyrimidines have been synthesized and evaluated for their cyclooxygenase inhibition and anti-inflammatory activity. These studies are crucial for developing new therapeutic agents with reduced ulcerogenic liability, enhancing the safety profile of anti-inflammatory drugs (Bakr et al., 2016).

Properties

IUPAC Name

11-methyl-2-(4-methylpiperazin-1-yl)-10-phenyl-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5/c1-15-19(16-7-4-3-5-8-16)20-22-18-10-6-9-17(18)21(26(20)23-15)25-13-11-24(2)12-14-25/h3-5,7-8H,6,9-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYUFUODSUMXJOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCC4=C2N5CCN(CC5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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